

# Spectroscopic Profile of 2-Azabicyclo[2.1.1]hexane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Azabicyclo[2.1.1]hexane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the rigid bicyclic amine, **2-azabicyclo[2.1.1]hexane**. The unique strained ring system of this compound makes it an attractive scaffold in medicinal chemistry and drug design. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of its derivatives. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-azabicyclo[2.1.1]hexane** hydrochloride, along with detailed experimental protocols for obtaining such data.

## Spectroscopic Data Summary

The following tables provide a concise summary of the quantitative spectroscopic data for **2-azabicyclo[2.1.1]hexane** hydrochloride.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **2-Azabicyclo[2.1.1]hexane** Hydrochloride

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.46	s	2H	NH <sub>2</sub> <sup>+</sup>
4.16–4.07	m	1H	H1
3.21–3.09	m	2H	H3
2.88–2.79	m	1H	H4
2.04–1.91	m	2H	H5
1.47–1.34	m	2H	H6

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **2-Azabicyclo[2.1.1]hexane** Hydrochloride[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
59.0	C1
46.0	C3
37.7	C4
36.8	C5, C6

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 101 MHz[1]

## Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of **2-Azabicyclo[2.1.1]hexane** Hydrochloride[1]

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	84.0808	84.0809

Note: The mass spectrum of the hydrochloride salt will show the molecular ion of the free base.

## Infrared (IR) Spectroscopy

Specific experimental IR data for **2-azabicyclo[2.1.1]hexane** hydrochloride is not readily available in the reviewed literature. However, the expected characteristic absorption bands for a secondary amine hydrochloride salt are listed below.

Table 4: Expected Infrared Absorption Bands for **2-Azabicyclo[2.1.1]hexane** Hydrochloride

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~2700-2250	R <sub>2</sub> NH <sub>2</sub> <sup>+</sup>	Ammonium ion stretch
~1620-1560	R <sub>2</sub> NH <sub>2</sub> <sup>+</sup>	Asymmetric bending
~1550-1500	R <sub>2</sub> NH <sub>2</sub> <sup>+</sup>	Symmetric bending
~2950-2850	C-H	Alkane stretch
~1470-1430	C-H	Alkane bend

## Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic analysis of **2-azabicyclo[2.1.1]hexane** and similar bicyclic amines.

### NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the amine hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or CD<sub>3</sub>OD).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- <sup>1</sup>H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to obtain a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR: Acquire the spectrum on the same instrument. A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are typically used. Proton decoupling is employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid amine hydrochloride salt directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of 4000 to  $400\text{ cm}^{-1}$ .
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

## Mass Spectrometry (MS)

Sample Preparation (for GC-MS of the free base):

- Neutralize an aqueous solution of the hydrochloride salt with a base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic extract over a suitable drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ).
- Concentrate the solution to a suitable volume for injection.

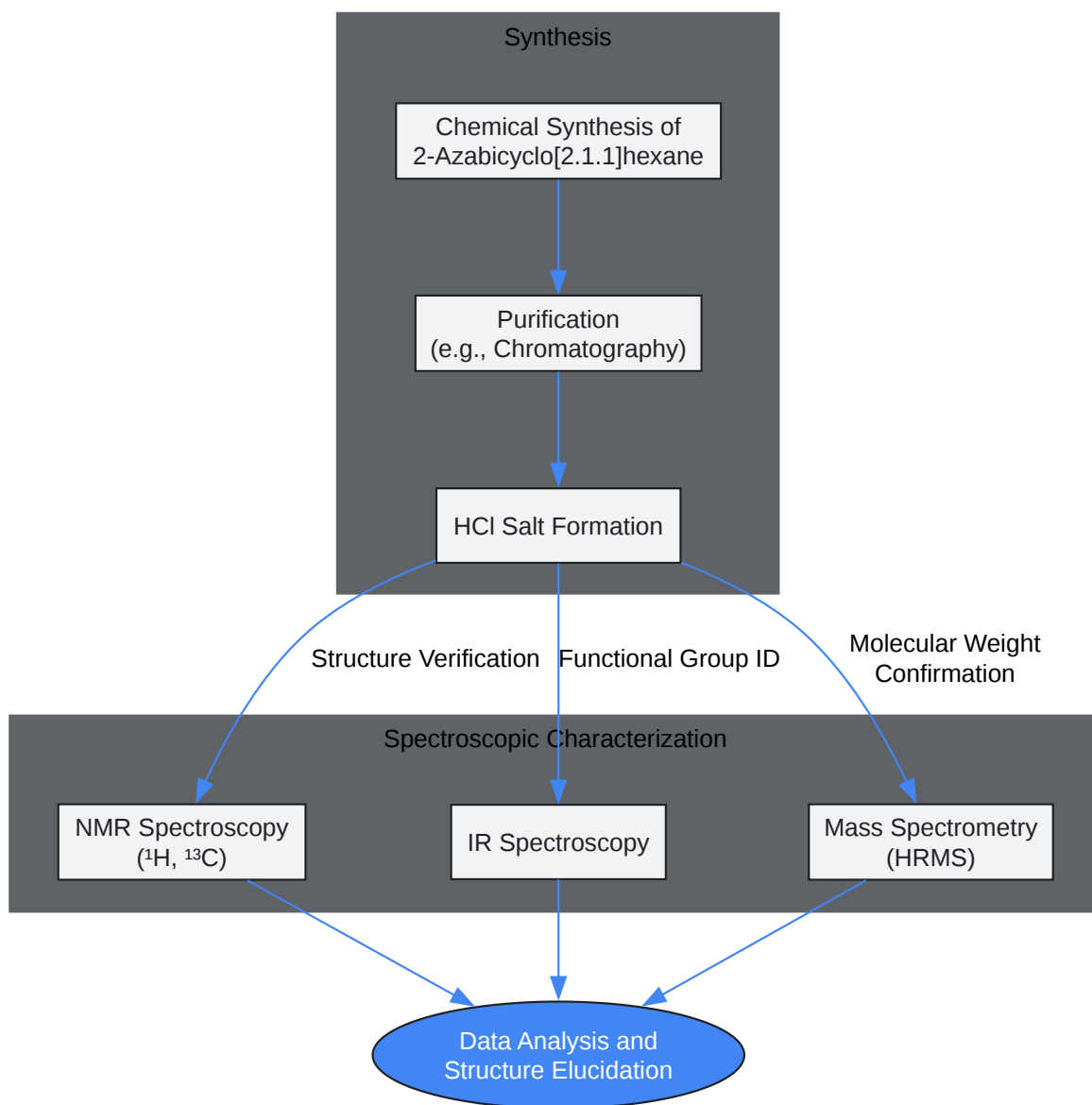
Data Acquisition (GC-MS):

- Gas Chromatograph (GC) Conditions:

- Injector Temperature: 250 °C
- Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 30 to 200.

## Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2-azabicyclo[2.1.1]hexane** hydrochloride.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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## References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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